molecular formula C23H34O5 B14712407 7-Oxoandrostane-3,17-diyl diacetate CAS No. 13209-61-5

7-Oxoandrostane-3,17-diyl diacetate

Cat. No.: B14712407
CAS No.: 13209-61-5
M. Wt: 390.5 g/mol
InChI Key: ICLVBZVECAGRBZ-UHFFFAOYSA-N
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Description

7-Oxoandrostane-3,17-diyl diacetate is a steroidal derivative characterized by a diacetate substitution at positions 3 and 17 of the androstane backbone, along with a ketone group at position 7. For instance, diacylated derivatives of steroidal compounds have demonstrated significant growth inhibitory effects on cancer cell lines, highlighting the importance of acetylation patterns in modulating bioactivity .

Properties

CAS No.

13209-61-5

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

(17-acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C23H34O5/c1-13(24)27-16-7-9-22(3)15(11-16)12-19(26)21-17-5-6-20(28-14(2)25)23(17,4)10-8-18(21)22/h15-18,20-21H,5-12H2,1-4H3

InChI Key

ICLVBZVECAGRBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)CC2C1)CCC4OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxoandrostane-3,17-diyl diacetate typically involves the acetylation of 7-oxoandrostane-3,17-diol. The reaction is carried out under anhydrous conditions using acetic anhydride as the acetylating agent and pyridine as the catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using chromatographic techniques to ensure the completion of the acetylation process .

Chemical Reactions Analysis

Types of Reactions: 7-Oxoandrostane-3,17-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Oxoandrostane-3,17-diyl diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxoandrostane-3,17-diyl diacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(a) 7-Oxoandrostane-3,17-diyl Diacetate vs. (17α)-19-Norpregna-3,5-dien-20-yne-3,17-diyl Diacetate

  • Structural Features: The 19-norpregna derivative (C₂₄H₃₀O₄, MW 382.5) lacks the C19 methyl group present in androstane derivatives, introducing a 3,5-diene and a 20-yne group. This confers rigidity and altered steric interactions . this compound (inferred formula: ~C₂₃H₃₂O₅, MW ~398.5) retains the androstane backbone with a 7-oxo group, enhancing polarity.
  • Applications: The 19-norpregna analog is a synthetic progestin (norethindrone diacetate) used in hormonal contraceptives , whereas 7-oxoandrostane derivatives are explored for anticancer applications due to diacylation-enhanced bioactivity .

(b) This compound vs. (17β)-6-Oxoestra-1,3,5(10)-triene-3,17-diyl Diacetate

  • Structural Features: The 6-oxoestra compound (C₂₄H₃₀O₅, MW 398.5) features an aromatic A-ring (1,3,5(10)-triene) and a 6-ketone, increasing planar rigidity and oxidative stability .
  • Biological Relevance :
    • 6-Oxoestra derivatives are utilized as reference standards in prostaglandin research , while 7-oxoandrostane’s diacylation may enhance its antiproliferative potency, as seen in related diacylated steroids .

(c) This compound vs. Methandriol Diacetate

  • Structural Features: Methandriol diacetate (C₂₄H₃₆O₄, MW 388.5) incorporates a 17-methyl group and a Δ⁵ double bond, increasing hydrophobicity and anabolic activity .
  • Applications :
    • Methandriol diacetate is a precursor to anabolic steroids , whereas 7-oxoandrostane’s modifications align with research into targeted anticancer agents.

Data Table: Comparative Analysis of Diacetate Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Features Primary Applications
This compound ~C₂₃H₃₂O₅ ~398.5 7-oxo, saturated backbone, 3,17-diacetate Anticancer research (inferred)
(17α)-19-Norpregna-3,5-dien-20-yne-3,17-diyl diacetate C₂₄H₃₀O₄ 382.5 19-nor, 3,5-diene, 20-yne Hormonal contraceptives
(17β)-6-Oxoestra-1,3,5(10)-triene-3,17-diyl diacetate C₂₄H₃₀O₅ 398.5 Aromatic A-ring, 6-oxo Prostaglandin reference standards
Methandriol diacetate C₂₄H₃₆O₄ 388.5 17-methyl, Δ⁵ double bond Anabolic steroid precursor

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